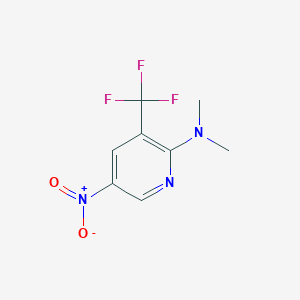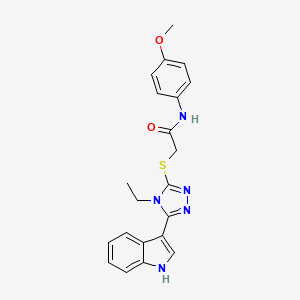
N-((5-(4-Chlorphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is known that isoxazole derivatives have been used in the design of inhibitors for flt3, a protein that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The specific interaction of this compound with its target would depend on the structure of the compound and the target protein.
Biochemical Pathways
Isoxazole derivatives have been associated with the inhibition of flt3, which plays a critical role in the development and progress of acute myeloid leukemia . The inhibition of FLT3 can affect the signaling pathways involved in cell proliferation and survival.
Result of Action
The inhibition of flt3 by isoxazole derivatives can potentially lead to the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydroximinoyl chlorides with alkynes to form the isoxazole ring . The reaction conditions often include the use of mild bases such as sodium bicarbonate (NaHCO₃) at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
- Fluoroisoxazoles
- Iodoisoxazoles
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the trimethoxybenzamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other isoxazole derivatives .
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARURWCSAGIXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)
![7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2356896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2356898.png)






![ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)
